molecular formula C19H35BrO8 B610276 Propargyl-PEG8-bromide CAS No. 2055046-25-6

Propargyl-PEG8-bromide

Cat. No. B610276
M. Wt: 471.39
InChI Key: GKKYPBWKHAGRKT-UHFFFAOYSA-N
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Description

Propargyl-PEG8-bromide is a polyethylene glycol (PEG) derivative with a propargyl group at one end and a bromide group at the other . It’s a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It’s also a click chemistry reagent, containing an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups .


Synthesis Analysis

The synthesis of Propargyl-PEG8-bromide involves the use of propargyl bromide and PEG. The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates has seen remarkable progress .


Molecular Structure Analysis

The molecular formula of Propargyl-PEG8-bromide is C19H35BrO8 . It has a molecular weight of 471.4 g/mol . The InChIKey is GKKYPBWKHAGRKT-UHFFFAOYSA-N . The Canonical SMILES is C#CCOCCOCCOCCOCCOCCOCCOCCOCCBr .


Chemical Reactions Analysis

Propargyl-PEG8-bromide is a click chemistry reagent, it contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .


Physical And Chemical Properties Analysis

Propargyl-PEG8-bromide has a molecular weight of 471.4 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 8 . It has a rotatable bond count of 24 . The exact mass is 470.15153 g/mol . The topological polar surface area is 73.8 Ų . The heavy atom count is 28 .

Scientific Research Applications

  • Green Synthesis Methods : Propargyl bromide has been used in eco-friendly synthesis methods. For example, Kumar et al. (2020) describe using PEG-600 as a solvent to synthesize triazole-containing pyrrolopyridine derivatives in an eco-friendly one-pot method, where Propargyl bromide plays a crucial role (B. R. Ravi Kumar et al., 2020).

  • Synthesis of Novel Derivatives : Novel propargyl-ended heterobifunctional poly(ethylene glycol) (PEG) derivatives have been synthesized for potential biomedical applications. Lu & Zhong (2010) reported the synthesis of these derivatives, which could be useful in developing PEG-based bioconjugates (Changhai Lu & W. Zhong, 2010).

  • Fumigation Research : Propargyl bromide has been studied as a soil fumigant. Yates & Gan (1998) and Papiernik et al. (2002) investigated its volatility, adsorption, degradation in soil, and its potential as an alternative fumigant, emphasizing its environmental safety and effectiveness (Yates & Gan, 1998), (S. Papiernik et al., 2002).

  • Bioconjugation and Drug Delivery : Propargyl-PEG derivatives have been used in bioconjugation and potential drug delivery applications. For instance, Öztürk & Yörümez (2019) synthesized block copolymers via “click” chemistry using polyepichlorohydrin propargyl (PECH-propargyl) and polyethylene glycol azido (PEG-N3) (T. Öztürk & Cansu Yörümez, 2019).

  • Material Chemistry Applications : In material chemistry, propargyl bromide has been used in synthesizing various novel materials. For example, Zhou et al. (2012) synthesized poly(propargyl pyridinium bromide) which showed significant fluorescence enhancements upon interaction with certain anions, suggesting potential applications in fluorescence-based fields (Chang-min Zhou et al., 2012).

Safety And Hazards

Propargyl-PEG8-bromide is highly flammable and toxic if swallowed . It causes severe skin burns and eye damage . It may cause respiratory irritation and drowsiness or dizziness . It is suspected of damaging fertility or the unborn child . It may be fatal if swallowed and enters airways .

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35BrO8/c1-2-4-21-6-8-23-10-12-25-14-16-27-18-19-28-17-15-26-13-11-24-9-7-22-5-3-20/h1H,3-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKYPBWKHAGRKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35BrO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl-PEG8-bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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